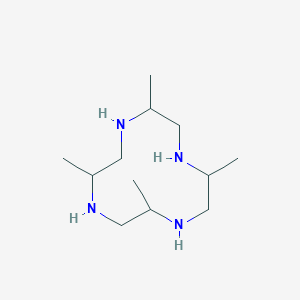

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Vue d'ensemble

Description

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane: is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane typically involves the cyclization of linear tetraamines. One common method is the reaction of 1,4,7,10-tetraazacyclododecane with methylating agents under controlled conditions to introduce the methyl groups at the 2, 5, 8, and 11 positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization and methylation reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as copper, nickel, and cobalt.

Substitution: Can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Complexation: Typically involves metal salts and the compound in a suitable solvent.

Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Metal Complexes: The major products of complexation reactions are metal-ligand complexes.

Substituted Derivatives: Substitution reactions yield derivatives with different functional groups replacing the methyl groups.

Applications De Recherche Scientifique

Coordination Chemistry

Ligand Properties:

TMDAC acts as a versatile ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The unique structure of TMDAC allows it to coordinate with lanthanides and transition metals effectively.

Case Study: Lanthanide Complexes

Recent studies have demonstrated that TMDAC can form complexes with lanthanide ions such as Ytterbium (Yb) and Dysprosium (Dy). These complexes exhibit enhanced magnetic properties and are useful in applications like magnetic resonance imaging (MRI) contrast agents. For instance, the incorporation of TMDAC into lanthanide complexes has shown improved pseudocontact shifts in NMR spectroscopy, which is critical for structural biology studies .

Medicinal Chemistry

Anticancer Activity:

TMDAC derivatives have been investigated for their potential anticancer properties. Research indicates that certain TMDAC-metal complexes can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of cellular redox balance.

Case Study: Cytotoxicity Assessments

A study evaluated the cytotoxic effects of TMDAC-based metal complexes on various cancer cell lines. The results indicated that these complexes exhibited significant cytotoxicity compared to free ligands, suggesting their potential as therapeutic agents .

Materials Science

Nanomaterials Synthesis:

TMDAC has been utilized in the synthesis of nanomaterials due to its chelating ability. It can stabilize nanoparticles and enhance their functional properties.

Case Study: Magnetic Nanoparticles

Research has shown that TMDAC can stabilize iron oxide nanoparticles, leading to enhanced magnetic properties suitable for applications in targeted drug delivery systems and hyperthermia treatment for cancer .

NMR Spectroscopy Applications

Paramagnetic NMR Probes:

The unique paramagnetic properties of TMDAC make it an excellent candidate for use as a probe in NMR spectroscopy. Its ability to enhance signal resolution is particularly valuable in studying biomolecular structures.

Case Study: Protein Labeling

In a study involving protein labeling with lanthanide-DOTA chelates derived from TMDAC, significant improvements in long-range distance measurements were observed. This advancement facilitates better understanding of protein dynamics and interactions .

Environmental Chemistry

Heavy Metal Ion Removal:

TMDAC has also been explored for its potential in environmental applications, particularly in the removal of heavy metal ions from wastewater.

Case Study: Adsorption Studies

Experimental studies demonstrated that TMDAC-functionalized materials could effectively adsorb heavy metals such as lead and cadmium from aqueous solutions. This property indicates its potential use in environmental remediation technologies .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, facilitating processes such as imaging or drug delivery. The compound’s structure allows it to effectively chelate metal ions, stabilizing them and enhancing their reactivity in various applications .

Comparaison Avec Des Composés Similaires

1,4,7,10-Tetraazacyclododecane: Lacks the methyl groups, making it less sterically hindered and potentially less selective in complexation reactions.

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Has a larger ring size, which can affect its complexation properties and stability.

Uniqueness: 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is unique due to its specific methylation pattern, which enhances its ability to form stable and selective metal complexes. This makes it particularly valuable in applications requiring high specificity and stability .

Activité Biologique

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (often referred to as TM-cyclen) is a member of the tetraazamacrocycle family. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and coordination chemistry. Its biological activity is primarily linked to its role as a ligand in metal complexation and its implications in therapeutic applications.

Chemical Structure and Properties

TM-cyclen is characterized by a macrocyclic structure containing four nitrogen atoms in its ring. The presence of methyl groups at the 2, 5, 8, and 11 positions enhances its solubility and stability in biological environments. The molecular formula is , with a molecular weight of approximately 228.38 g/mol .

Metal Complexation

TM-cyclen exhibits strong chelating properties with various metal ions, which is crucial for its biological activity. The ability to form stable complexes with metals such as silver (Ag), copper (Cu), and nickel (Ni) has been extensively studied. These metal complexes are of particular interest for their potential use in targeted drug delivery and imaging applications.

Table 1: Stability Constants of TM-Cyclen Complexes

| Metal Ion | Stability Constant () |

|---|---|

| Ag | 20.76 ± 0.01 |

| Cu | 18.00 ± 0.07 |

| Ni | 16.12 ± 0.01 |

The stability constants indicate that TM-cyclen forms very stable complexes with Ag+, making it a promising candidate for use in radioimmunotherapy and diagnostic imaging .

Antitumor Activity

Recent studies have highlighted the potential of TM-cyclen derivatives in anticancer therapy. For instance, complexes formed from TM-cyclen and platinum derivatives have shown significant cytotoxic effects against various cancer cell lines. These complexes can induce apoptosis through mechanisms involving DNA interaction and disruption of cellular processes.

Case Study: TM-Cyclen Platinum Complex

In a study evaluating the efficacy of TM-cyclen platinum complexes against ovarian cancer cells, results demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were found to be significantly lower than those of traditional platinum-based drugs like cisplatin .

Applications in Imaging

The unique properties of TM-cyclen make it suitable for radiolabeling applications in nuclear medicine. Its ability to form stable complexes with radiometals allows for the development of imaging agents that can be used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Table 2: Imaging Applications of TM-Cyclen Complexes

Propriétés

IUPAC Name |

2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4/c1-9-5-14-11(3)7-16-12(4)8-15-10(2)6-13-9/h9-16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXAGLHJWPSGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CNC(CNC(CN1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622520 | |

| Record name | 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494751-27-8 | |

| Record name | 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of methyl groups in M4cyclen impact its properties compared to the unsubstituted cyclen?

A1: The addition of methyl groups to the cyclen structure significantly impacts the basicity and conformational properties of the resulting M4cyclen molecule []. NMR titration experiments revealed that M4cyclen exhibits higher basicity compared to its unsubstituted counterpart. This difference in basicity influences the reactivity of the molecule, particularly during the addition of carboxylic arms to synthesize ligands like M4DOTA. For instance, M4cyclen requires NaHCO3 as an acid scavenger to achieve high yields of the triacetic ligand M4DO3A, while cyclen can produce M4DOTA in high yields using Na2CO3 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.